An In-Depth Technical Guide to 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane: A Novel Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane: A Novel Scaffold for Modern Drug Discovery
Introduction: The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the principle of "escaping from flatland" has become a central theme, steering medicinal chemists towards the exploration of novel, three-dimensional molecular architectures. Saturated spirocyclic systems, which feature two rings sharing a single carbon atom, have emerged as particularly valuable scaffolds. Their inherent rigidity and well-defined three-dimensional geometry offer a unique platform for the precise spatial orientation of functional groups, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to their flatter, aromatic counterparts.
This guide focuses on 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane , a heterocyclic scaffold that combines the structural features of a pyrrolidine ring and a gem-disubstituted oxazolidine ring. This unique combination presents a compelling starting point for the development of novel chemical entities, positioning it as a scaffold of significant interest for researchers, scientists, and drug development professionals. We will delve into its chemical identity, plausible synthetic strategies, structural attributes, and potential applications, providing a comprehensive technical overview grounded in established chemical principles.
Compound Identification and Physicochemical Properties
The fundamental identification and key physicochemical properties of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane are summarized below. These data serve as the foundational information for any research or development activities involving this compound.
| Property | Value | Source |
| IUPAC Name | 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane | - |
| CAS Number | 1706435-18-8 | [1] |
| Molecular Formula | C₉H₁₇NO | [1] |
| Molecular Weight | 155.24 g/mol | (Calculated) |
| Canonical SMILES | CC1(C)OCC2(C1)CCNC2 | - |
Associated Salts: The hydrochloride salt of this compound is also documented, with the CAS Number 2344679-26-9[1][2]. The formation of such salts is a common strategy to improve the solubility and handling of amine-containing compounds.
Synthetic Strategies and Mechanistic Considerations
While a specific, detailed synthesis for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane is not extensively documented in publicly available literature, a plausible and efficient synthetic approach can be conceptualized based on established methodologies for the construction of spiro-oxazolidine ring systems. One of the most powerful methods for creating such five-membered heterocyclic rings is the [3+2] cycloaddition reaction.
A proposed synthetic workflow would involve the reaction of a suitable azomethine ylide precursor with a ketone. This approach is attractive due to its high degree of convergence and potential for stereocontrol.
Proposed Retrosynthetic Analysis and Forward Synthesis
A logical retrosynthetic disconnection of the target molecule suggests that the oxazolidine ring can be formed from the reaction of a pyrrolidine-based precursor containing a secondary amine and a primary alcohol with a ketone, in this case, acetone.
Experimental Protocol: A General Guideline
The following protocol is a generalized procedure based on known methods for oxazolidine formation. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to achieve high yields.
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Reaction Setup: To a solution of 2-(aminomethyl)cyclopentan-1-ol (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane in a round-bottom flask equipped with a Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane), add acetone (1.1 eq).
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Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, para-toluenesulfonic acid (p-TsOH) (0.05 eq).
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Reaction Execution: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to observe the consumption of the starting material.
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Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the pure 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane.
Causality Behind Experimental Choices:
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Solvent: Toluene is often chosen for its ability to azeotropically remove water via a Dean-Stark trap, which drives the equilibrium towards product formation. Dichloromethane is a good alternative when using a chemical drying agent like molecular sieves.
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Catalyst: An acid catalyst is essential to protonate the carbonyl oxygen of acetone, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the precursor.
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Purification: Standard work-up and purification techniques are employed to remove the catalyst and any unreacted starting materials or by-products, ensuring the isolation of the target compound in high purity.
Structural Elucidation and Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane are not readily found in the public domain, its structure allows for the prediction of key spectroscopic features that would be expected upon analysis.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Two singlets in the upfield region (around 1.2-1.5 ppm) corresponding to the two non-equivalent methyl groups at the C3 position.- A series of multiplets for the methylene protons of the cyclopentane and pyrrolidine rings.- A broad singlet corresponding to the N-H proton of the secondary amine, which would be exchangeable with D₂O. |
| ¹³C NMR | - A quaternary carbon signal for the spirocenter (C5).- A quaternary carbon signal for the C3 atom bearing the two methyl groups.- Two distinct signals for the methyl carbons.- Several signals in the aliphatic region for the methylene carbons of the two rings. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 155.- Fragmentation patterns corresponding to the loss of a methyl group ([M-15]⁺) and other characteristic fragments arising from the cleavage of the heterocyclic rings. |
| Infrared (IR) Spectroscopy | - A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations just below 3000 cm⁻¹.- A C-O stretching band for the ether linkage in the oxazolidine ring, typically around 1050-1150 cm⁻¹. |
Potential Applications in Drug Discovery and Chemical Biology
The 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane scaffold is a promising building block in medicinal chemistry due to its inherent structural properties. Azaspirocycles are recognized as valuable motifs for developing novel therapeutics.
Bioisosteric Replacement
One of the key potential applications of this scaffold is in bioisosteric replacement. The rigid, three-dimensional nature of the spirocycle can serve as a substitute for more flexible or planar motifs in known bioactive molecules. This can lead to improved binding affinity for biological targets, enhanced metabolic stability, and altered solubility profiles. For instance, the pyrrolidine portion of the molecule could mimic the proline residue in peptides or act as a replacement for a piperidine ring, a common feature in many drugs.
Scaffold for Library Synthesis
The secondary amine in the pyrrolidine ring provides a convenient chemical handle for further functionalization. This allows for the straightforward synthesis of a library of derivatives through reactions such as acylation, alkylation, or reductive amination. Such a library could then be screened against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify new hit compounds for drug development programs. The oxa-azaspiro core has been explored in the context of developing novel therapeutic agents, including those with potential applications in oncology and central nervous system disorders[3].
Safety and Handling
Specific safety and handling data for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane are not available. However, based on the hazard classifications for its hydrochloride salt, certain precautions should be taken[2]. The hydrochloride salt is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H336)[2]. Therefore, it is prudent to handle the free base with similar care.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane represents a novel and promising scaffold for the fields of medicinal chemistry and drug discovery. Its well-defined three-dimensional structure, combined with the presence of a modifiable secondary amine, makes it an attractive building block for the synthesis of new chemical entities with potentially improved pharmacological profiles. While detailed experimental data for this specific compound remains to be published, this guide provides a thorough overview based on its chemical identity, plausible synthetic routes, and the broader context of azaspirocycles in modern drug development. It is hoped that this technical guide will serve as a valuable resource for researchers and scientists looking to explore the potential of this and related spirocyclic systems in their own research endeavors.
References
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NextSDS. 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane — Chemical Substance Information. Available from: [Link]
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Scientific Safety Solvents. (2021). SAFETY DATA SHEET. Available from: [Link]
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NextSDS. 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride — Chemical Substance Information. Available from: [Link]
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PubChem. Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Patent US-10442793-B2. Available from: [Link]
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Kavková, M., et al. (2023). Synthesis and Functionalization of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available from: [Link]
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European Patent Office. SHP2 INHIBITORS - EP 3772513 A1. Available from: [Link]
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Carreira, E. M., et al. (2011). An improved synthesis of 2-oxa-7-azaspiro[2][4]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270. Available from: [Link]
